molecular formula C20H24N6O B2819073 N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide CAS No. 881083-08-5

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide

Cat. No.: B2819073
CAS No.: 881083-08-5
M. Wt: 364.453
InChI Key: ZIEXANGSYQEOFY-UHFFFAOYSA-N
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Description

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is a complex organic compound characterized by its unique structural attributes, which make it a subject of interest in various scientific fields. The compound features a pyrazolopyrimidine core, attached to both a dimethylphenyl group and a cyclohexanecarbohydrazide moiety, presenting a multidimensional chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis pathways, leveraging reactions such as cyclization, condensation, and substitution. Starting materials like 2,4-dimethylphenylhydrazine and appropriate pyrazole derivatives are used.

Industrial Production Methods: Industrial production methods involve scalable synthesis routes ensuring high yields and purity. Techniques like crystallization and chromatographic purification are employed post-synthesis to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide undergoes various chemical reactions including:

  • Oxidation: : Typically using oxidizing agents like hydrogen peroxide.

  • Reduction: : Involves reducing agents like sodium borohydride.

  • Substitution: : Involves nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents include strong acids and bases for catalytic purposes, organic solvents like dichloromethane for dissolution, and inert atmospheres for sensitive reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, it serves as a building block for synthesizing more complex molecules. Its pyrazolopyrimidine structure is of particular interest for developing new organic compounds.

Biology: Biologically, it exhibits properties that could be harnessed in studying cellular pathways and molecular interactions.

Medicine: In medicine, it holds potential for drug development, especially in targeting specific receptors or enzymes due to its complex structure.

Industry: Industrial applications include its use as an intermediate in synthesizing materials with specific properties for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets. Its structure allows it to bind effectively to certain receptors, influencing pathways such as signal transduction or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds: Compounds like 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine share structural similarities.

Highlighting Uniqueness: The unique combination of functional groups in N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide distinguishes it, providing distinct reactivity and a broader spectrum of applications.

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Properties

IUPAC Name

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-13-8-9-17(14(2)10-13)26-19-16(11-23-26)18(21-12-22-19)24-25-20(27)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEXANGSYQEOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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